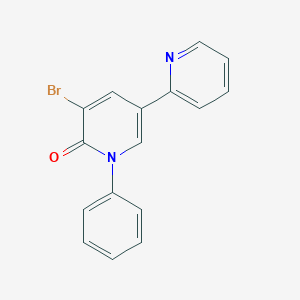

![molecular formula C10H10N2O2 B049496 Ethyl imidazo[1,5-a]pyridine-1-carboxylate CAS No. 119448-87-2](/img/structure/B49496.png)

Ethyl imidazo[1,5-a]pyridine-1-carboxylate

説明

Synthesis Analysis

The synthesis of ethyl imidazo[1,5-a]pyridine-1-carboxylate and related structures has been achieved through various methods. A notable synthesis approach involves the use of copper-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method is highlighted for its broad substrate scope, good functional group tolerance, and the ability to produce diversified and valuable products (Rao, Mai, & Song, 2017). Another method employs a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines, demonstrating the ability to introduce various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring (Crawforth & Paoletti, 2009).

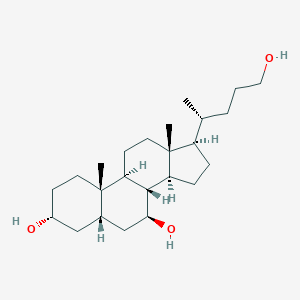

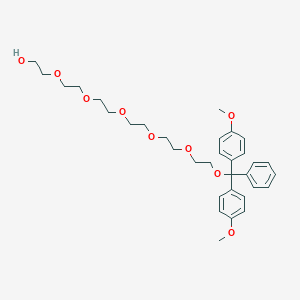

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,5-a]pyridine-1-carboxylate and its derivatives has been extensively studied, including through density functional theory (DFT) and X-ray diffraction. These studies provide insights into the conformational preferences, molecular electrostatic potential, and frontier molecular orbitals, revealing significant physicochemical properties (Geng et al., 2022).

Chemical Reactions and Properties

Ethyl imidazo[1,5-a]pyridine-1-carboxylate serves as a precursor in various chemical reactions, leading to the formation of polyfunctionalized pyrrole and thiophene derivatives. These reactions showcase the compound's versatility as a reactant in organic synthesis, demonstrating its reactivity towards different nucleophiles and electrophiles (Cheng, Peng, & Li, 2010).

科学的研究の応用

Generation of Stable N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton facilitates the generation of new types of stable N-heterocyclic carbenes, including Rh(I) mono-, biscarbenes, and mesoionic carbenes. This has implications in organic chemistry and catalysis (Alcarazo et al., 2005).

Fluorescent Probes for Mercury Ion : The one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines produces efficient fluorescent probes for detecting mercury ions in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Pharmaceutical Applications : Electrochemical tandem sp3 (C-H) double amination method allows direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines in one step, offering potential pharmaceutical applications (Wang et al., 2022).

Cell Membrane Probes : Imidazo[1,5-a]pyridine-based fluorophores are potential candidates as cell membrane probes, exhibiting high solvatochromic behavior and successful intercalation in artificial membrane models (Renno et al., 2022).

Antimicrobial Activity : Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides show promising antimicrobial activity against various bacteria and fungi (Turan-Zitouni et al., 2001).

Antiulcer Agents : 3-substituted imidazo[1,2-a]pyridines have shown potential as antiulcer agents with cytoprotective properties, although they did not exhibit significant antisecretory activity (Starrett et al., 1989).

Organic Synthesis : Various methods have been developed for the synthesis of imidazo[1,5-a]pyridines, offering potential applications in organic synthesis and the development of functionalized molecules for different purposes, including the Cu-catalyzed regioselective C5-H arylation (Wang et al., 2022), metal-free methods (Su et al., 2020), and one-pot synthesis approaches (Crawforth & Paoletti, 2009).

将来の方向性

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that Ethyl imidazo[1,5-a]pyridine-1-carboxylate and its derivatives could have promising future applications in these areas.

特性

IUPAC Name |

ethyl imidazo[1,5-a]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRVWFZTEPQRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576631 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |

CAS RN |

119448-87-2 | |

| Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)